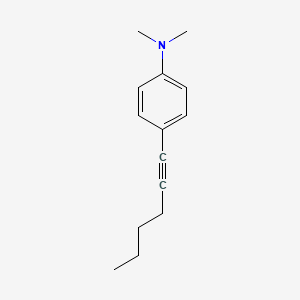
(4-Hex-1-ynyl-phenyl)-dimethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hex-1-ynyl-phenyl)-dimethyl-amine: is an organic compound with the molecular formula C14H19N and a molecular weight of 201.31 g/mol . This compound features a phenyl ring substituted with a hex-1-ynyl group and a dimethylamine group, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hex-1-ynyl-phenyl)-dimethyl-amine can be achieved through a Sonogashira cross-coupling reaction. This reaction involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst . The typical reaction conditions include:
Catalyst: Palladium(II) acetate (Pd(OAc)2)
Co-catalyst: Copper(I) iodide (CuI)
Base: Triethylamine (Et3N)
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to 60°C
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions with optimized conditions for higher yields and purity. The process may include continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (4-Hex-1-ynyl-phenyl)-dimethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield saturated amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the dimethylamine can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: H2 gas with Pd/C catalyst at room temperature and atmospheric pressure.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted amines with various alkyl or aryl groups.
Scientific Research Applications
Chemistry: (4-Hex-1-ynyl-phenyl)-dimethyl-amine is used as a building block in organic synthesis for the preparation of more complex molecules .
Biology: The compound can be utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Medicine: In medicinal chemistry, this compound derivatives may exhibit pharmacological activities and are investigated for potential therapeutic applications .
Industry: The compound is used in the production of specialty chemicals and materials, including conducting polymers and advanced materials .
Mechanism of Action
The mechanism of action of (4-Hex-1-ynyl-phenyl)-dimethyl-amine involves its interaction with molecular targets through its functional groups. The phenyl ring and alkyne group can participate in π-π interactions and hydrogen bonding, while the dimethylamine group can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
- (4-Hex-1-ynyl-phenyl)-dimethyl-amine
- 2-Benzothiazole-2-yl-5-hex-1-ynyl-phenol (BYHYP)
- 4-Hex-1-ynyl-2-phenylbenzofuran
Uniqueness: this compound is unique due to its combination of a phenyl ring, alkyne group, and dimethylamine group, which provides a versatile platform for various chemical reactions and applications. Its structural features allow for diverse interactions and modifications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C14H19N |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
4-hex-1-ynyl-N,N-dimethylaniline |
InChI |
InChI=1S/C14H19N/c1-4-5-6-7-8-13-9-11-14(12-10-13)15(2)3/h9-12H,4-6H2,1-3H3 |
InChI Key |
MJPJOZXNIDCTDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


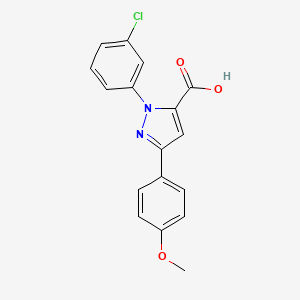
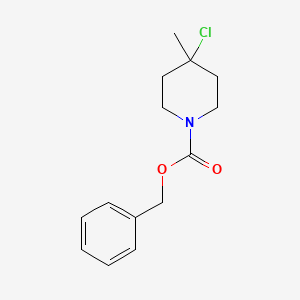

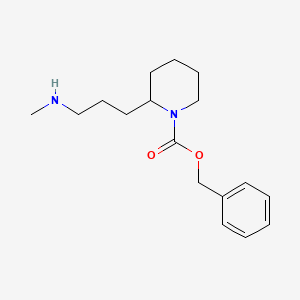
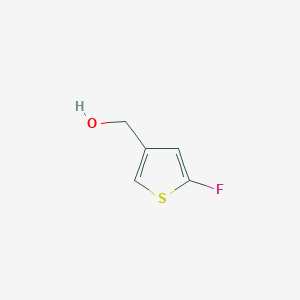
![6-Ethynyl-2-oxaspiro[3.3]heptan-6-ol](/img/structure/B13979411.png)
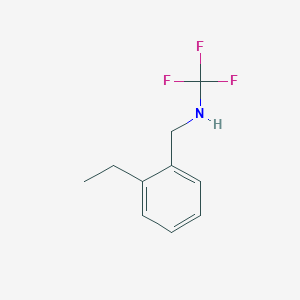
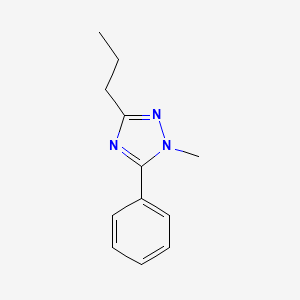
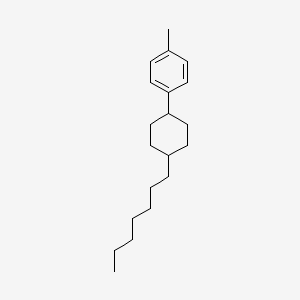

![Methyl 2-acetamidobenzo[b]thiophene-3-carboxylate](/img/structure/B13979428.png)
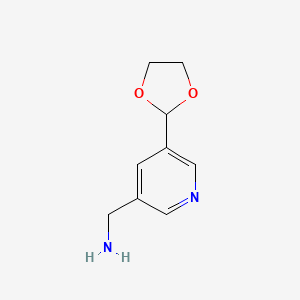
![Methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate](/img/structure/B13979442.png)
![3-Chloro-7-fluorodibenzo[b,d]furan](/img/structure/B13979448.png)
